
Diethyl 2-(3,7-dimethyl-2,6-dioxopurin-1-yl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(3,7-dimethyl-2,6-dioxopurin-1-yl)propanedioate is a chemical compound with a molecular formula of C14H18N4O6. It contains 42 atoms, including 18 hydrogen atoms, 14 carbon atoms, 4 nitrogen atoms, and 6 oxygen atoms . This compound is part of the purine family, which is known for its diverse biological activities.
Vorbereitungsmethoden
The synthesis of Diethyl 2-(3,7-dimethyl-2,6-dioxopurin-1-yl)propanedioate typically involves the reaction of ester derivatives with hydrazine hydrate in anhydrous ethanol. The mixture is heated under reflux for several hours to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Diethyl 2-(3,7-dimethyl-2,6-dioxopurin-1-yl)propanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate, anhydrous ethanol, and other organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a precursor in the synthesis of various biologically active molecules, including analgesic and anti-inflammatory agents .
Wirkmechanismus
The mechanism of action of Diethyl 2-(3,7-dimethyl-2,6-dioxopurin-1-yl)propanedioate involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the biological context, it is known to inhibit certain enzymes and receptors, leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Diethyl 2-(3,7-dimethyl-2,6-dioxopurin-1-yl)propanedioate can be compared with other similar compounds, such as 1,3-dimethyl-2,6-dioxopurin-7-yl derivatives . These compounds share structural similarities but may differ in their biological activities and applications.
Eigenschaften
CAS-Nummer |
62787-59-1 |
|---|---|
Molekularformel |
C14H18N4O6 |
Molekulargewicht |
338.32 g/mol |
IUPAC-Name |
diethyl 2-(3,7-dimethyl-2,6-dioxopurin-1-yl)propanedioate |
InChI |
InChI=1S/C14H18N4O6/c1-5-23-12(20)9(13(21)24-6-2)18-11(19)8-10(15-7-16(8)3)17(4)14(18)22/h7,9H,5-6H2,1-4H3 |
InChI-Schlüssel |
IUIUNYNYONARDI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)OCC)N1C(=O)C2=C(N=CN2C)N(C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


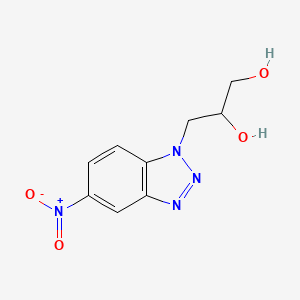
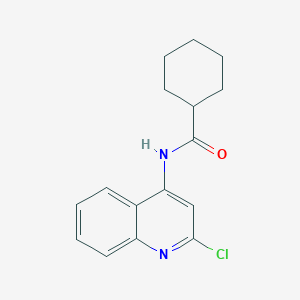


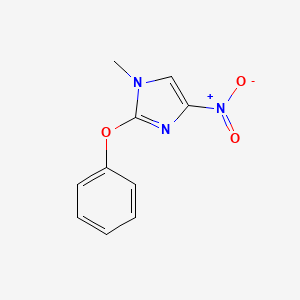
![Methyl 1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylate](/img/structure/B14013974.png)

![Methyl 9-bromo-2-hydroxy-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate](/img/structure/B14013985.png)

![[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methylphenyl)carbamate]](/img/structure/B14014000.png)
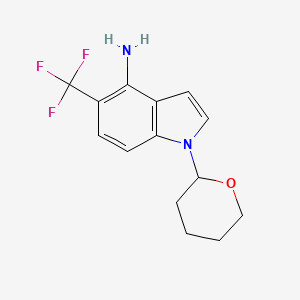
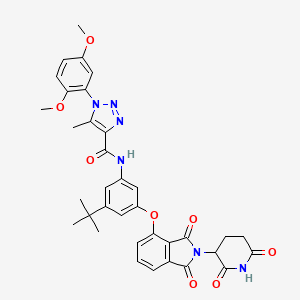
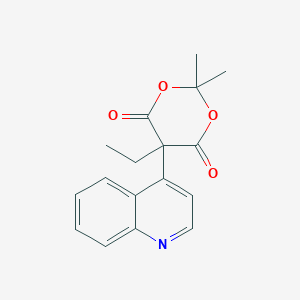
![6-Bromo-4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]quinoline](/img/structure/B14014019.png)
